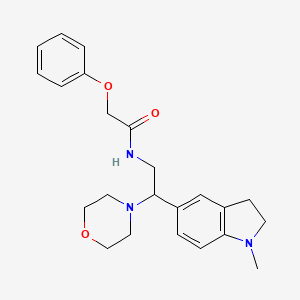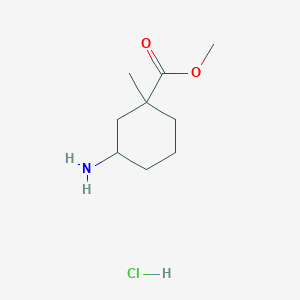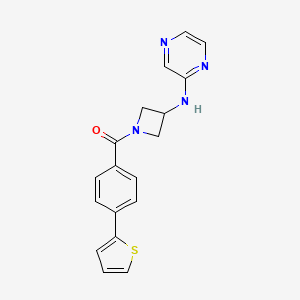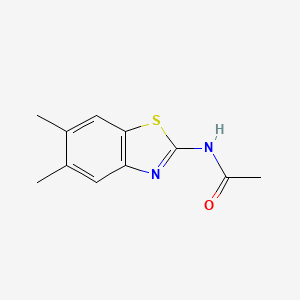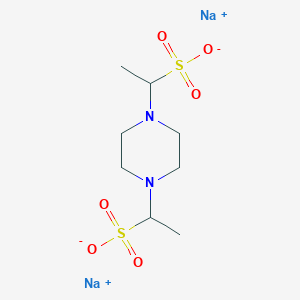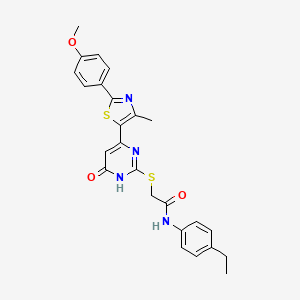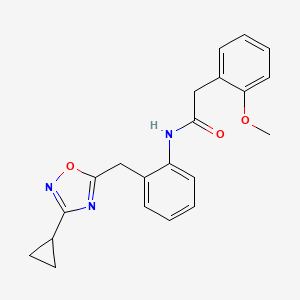
N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
BenchChem offers high-quality N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(2-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(2-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Computational and Pharmacological Evaluation
A study conducted by M. Faheem (2018) focused on the computational and pharmacological potential of novel derivatives, including oxadiazole and pyrazole compounds. The research evaluated these compounds for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. One compound demonstrated binding and moderate inhibitory effects across all assays, highlighting the utility of oxadiazole derivatives in exploring new therapeutic agents (M. Faheem, 2018).
Antimicrobial and Antitumor Activities
Another research by B. Kaya et al. (2017) designed and synthesized hydrazide and oxadiazole derivatives using 3-methoxyphenol as a starting substance. These compounds were evaluated for their in vitro antimicrobial activity against various bacteria and fungi and screened for antiproliferative activity against selected human tumor cell lines. Compound 7c, bearing an oxadiazole ring and 6-methoxy benzothiazole moiety, showed the highest inhibitory activity against tumor cell lines, demonstrating the potential of oxadiazole derivatives as chemotherapeutic agents (B. Kaya et al., 2017).
Novel Derivative Synthesis
Research by Li Ying-jun (2012) involved the synthesis of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety. The study detailed the synthesis process and structural determination through elemental analysis, IR, and NMR techniques. This research contributes to the understanding of the structural properties of oxadiazole derivatives and their potential applications in drug design (Li Ying-jun, 2012).
Antibacterial Activity
E. Salama (2020) explored the synthesis of new 2-amino-1,3,4-oxadiazole derivatives and evaluated their antibacterial activity against Salmonella typhi. The study highlighted the significant activity of several compounds, providing insights into the potential use of oxadiazole derivatives as antibacterial agents (E. Salama, 2020).
Antimicrobial and Hemolytic Activity
Samreen Gul et al. (2017) synthesized a new series of oxadiazole compounds and evaluated them for antimicrobial and hemolytic activity. The study found that most compounds were active against selected microbial species, with compounds 6d and 6f being particularly potent. This research underscores the therapeutic potential of oxadiazole derivatives in antimicrobial applications (Samreen Gul et al., 2017).
Propiedades
IUPAC Name |
N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-26-18-9-5-3-7-16(18)12-19(25)22-17-8-4-2-6-15(17)13-20-23-21(24-27-20)14-10-11-14/h2-9,14H,10-13H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZCLUXNWGQPEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(2-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzoic acid](/img/structure/B2406210.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2406211.png)
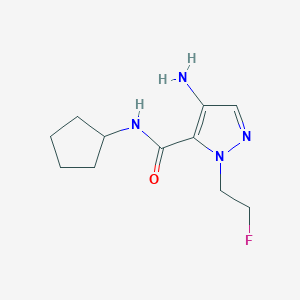
![2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2406216.png)
![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2406217.png)
![N-(3-acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B2406218.png)
